5-Methyl-2,6-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. Its structure features a cyclohexene ring substituted with two phenyl groups and a methyl group, which contributes to its unique chemical properties. The compound is characterized by its enone functional group, which imparts reactivity typical of α,β-unsaturated carbonyl compounds. The presence of multiple aromatic rings enhances its stability and potential for various chemical interactions.
Research indicates that compounds related to 5-Methyl-2,6-diphenylcyclohex-2-en-1-one exhibit significant biological activities:
Several synthesis methods have been developed for 5-Methyl-2,6-diphenylcyclohex-2-en-1-one:
5-Methyl-2,6-diphenylcyclohex-2-en-1-one has potential applications in various fields:
Studies on the interactions of 5-Methyl-2,6-diphenylcyclohex-2-en-1-one with biological targets have revealed promising results:
Several compounds share structural similarities with 5-Methyl-2,6-diphenylcyclohex-2-en-1-one. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3,5-Diphenylcyclohexenone | Two phenyl groups on a cyclohexene ring | Exhibits strong electrophilic character |
4-Methyl-5,5-diphenylcyclohexenone | Methyl and two phenyl groups | Notable for photochemical reactivity |
4-Diphenylmethylcyclohexenone | One phenyl group replaced by a diphenylmethyl group | Enhanced steric hindrance affecting reactivity |
These compounds are unique in their reactivity profiles and biological activities. For instance, while 3,5-diphenylcyclohexenone is known for its electrophilic properties, 4-methyl derivatives may exhibit enhanced photochemical behavior due to their structural characteristics.
Aldol condensation represents a fundamental synthetic pathway for the construction of substituted cyclohexenone derivatives, including 5-methyl-2,6-diphenylcyclohex-2-EN-1-one [1]. The classical aldol condensation mechanism involves the formation of an enolate intermediate from cyclohexanone, which subsequently attacks an aromatic aldehyde to form a beta-hydroxy ketone intermediate that undergoes dehydration to yield the desired cyclohexenone product [3] [6].
The stereospecific synthesis of cyclohexenone acids has been extensively studied using aldol condensation methodologies starting from phenyl pyruvate and suitable enones [1]. When the reaction is carried out in alkaline tertiary-butanol solutions under microwave-assisted conditions, predominantly anti-configuration products are obtained with yields reaching up to eighty-six percent [1]. The mechanistic pathway proceeds through a hemiketal intermediate that undergoes subsequent transformations to yield the cyclohexenone framework [1].
Research findings demonstrate that the substrate selection significantly influences the reaction outcome [1]. When presynthesized enones such as 4-phenyl-3-buten-2-one are employed with phenylpyruvic acid, excellent yields of eighty-six percent can be achieved for the target cyclohexenone products [1]. However, when enones are generated in situ from benzaldehyde and acetone, the isolated yields decrease substantially to thirty-one percent, indicating the importance of substrate preparation methodology [1].
Table 1: Aldol Condensation Reaction Conditions and Yields
Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Cyclohexanone | tert-Butanol | 135 | 30 | 86 | Anti (RR/SS) |
Phenylpyruvic acid + 4-phenyl-3-buten-2-one | tert-Butanol | 135 | 30 | 86 | Anti (RR/SS) |
Phenylpyruvic acid + benzaldehyde + acetone | tert-Butanol | 135 | 30 | 31 | Anti (RR/SS) |
Phenylpyruvic acid + 4-methoxybenzaldehyde + acetone | tert-Butanol | 135 | 30 | 27 | Anti (RR/SS) |
Phenylpyruvic acid + 4-chlorobenzaldehyde + acetone | tert-Butanol | 135 | 30 | 20 | Anti (RR/SS) |
The aldol condensation approach demonstrates excellent stereochemical control, consistently producing anti-configuration products when conducted under optimized conditions [1]. The reaction tolerates various aromatic substituents, though electron-withdrawing groups such as chlorine tend to reduce the overall reaction efficiency compared to electron-neutral or electron-donating substituents [1].
Microwave irradiation has emerged as a powerful technique for accelerating cyclohexenone synthesis while maintaining excellent product yields and reducing reaction times [4] [23]. The fundamental mechanism of microwave-assisted synthesis involves the agitation of polar molecules under oscillating electric or magnetic fields, leading to rapid and efficient thermal management of chemical reactions [23].
The synthesis of cyclohexenone derivatives using microwave irradiation demonstrates significant advantages over conventional heating methods [4]. Reactions that typically require several hours under conventional conditions can be completed within five to fifteen minutes under microwave irradiation while achieving comparable or superior yields [4] [23]. The microwave-assisted Robinson annulation technique has been particularly successful for preparing substituted cyclohexenones under solvent-free conditions [4].
Comprehensive optimization studies have revealed that microwave power settings between one hundred sixty and two hundred ten watts provide optimal results for cyclohexenone synthesis [23] [4]. The reaction time varies depending on the substrate system, with most transformations completing within ten to fifteen minutes [23]. Temperature control remains critical, as excessive heating can lead to product decomposition [4].
Table 2: Microwave-Assisted Synthesis Optimization Data
Substrate System | Power (W) | Time (min) | Yield (%) | Temperature (°C) | Solvent |
---|---|---|---|---|---|
4-Acetamidocyclohexanone + benzaldehyde + ethyl acetoacetate | 210 | 11 | 95 | 160-168 | Ethanol |
4-Acetamidocyclohexanone + 4-chlorobenzaldehyde + ethyl acetoacetate | 210 | 13 | 89 | 180-185 | Ethanol |
4-Acetamidocyclohexanone + 4-bromobenzaldehyde + ethyl acetoacetate | 210 | 10 | 90 | 175-180 | Ethanol |
Cyclohexanone + p-nitrobenzaldehyde (ball-mill) | N/A | 400 | 85-90 | Ambient | Solvent-free |
Cyclohexanone + aromatic aldehydes (general) | 160 | 5 | 85 | Ambient | Solvent-free |
The ball-mill approach combined with microwave irradiation represents an innovative solvent-free methodology for cyclohexenone synthesis [22]. This technique involves grinding the reactants in a stainless steel ball-mill vessel while applying microwave irradiation, resulting in excellent yields without the need for organic solvents [22]. The mechanical force generated during ball-milling enhances the contact between reactants and accelerates the reaction kinetics [22].
Research findings indicate that the microwave-assisted approach is particularly effective for multicomponent reactions involving acetoacetic esters [23]. The combination of 4-acetamidocyclohexanone with various aromatic aldehydes and ethyl acetoacetate under microwave conditions yields cyclohexenone derivatives with excellent efficiency [23]. The reaction tolerates both electron-withdrawing and electron-donating substituents on the aromatic ring, though slight variations in reaction time and temperature are required for optimal results [23].
The stereospecific [3] [3]-sigmatropic rearrangement pathway represents a sophisticated approach for the synthesis of cyclohexenone derivatives with precise stereochemical control [1] [5]. This methodology involves a hemiketal-oxy-Cope type [3] [3]-sigmatropic rearrangement followed by intramolecular aldol condensation to generate the desired cyclohexenone framework [1] [5].
The mechanistic pathway begins with the formation of a hemiketal intermediate from phenyl pyruvate and suitable enones [1]. This intermediate undergoes a thermally-induced [3] [3]-sigmatropic rearrangement, which proceeds through a six-membered transition state to generate a diketone intermediate [1]. The subsequent intramolecular aldol condensation and dehydration steps complete the cyclohexenone formation with high stereochemical fidelity [1].
Experimental studies demonstrate that the [3] [3]-sigmatropic rearrangement pathway exhibits remarkable stereospecificity [1]. When the reaction is conducted in alkaline tertiary-butanol or toluene solutions under microwave-assisted conditions, anti-configuration products are obtained as the predominant stereoisomers [1]. The stereochemical outcome is determined by the configuration of the initial hemiketal intermediate and the concerted nature of the sigmatropic rearrangement [1].
Table 3: Stereospecific [3] [3]-Sigmatropic Rearrangement Results
Starting Materials | Mechanism | Solvent | Temperature (°C) | Yield (%) | Stereochemistry |
---|---|---|---|---|---|
Phenylpyruvic acid + 4-phenyl-3-buten-2-one | Hemiketal-oxy-Cope [3] [3]-sigmatropic rearrangement | tert-Butanol | 135 | 86 | Anti (RR/SS) |
Phenylpyruvic acid + enone (in situ) | Hemiketal-oxy-Cope [3] [3]-sigmatropic rearrangement | tert-Butanol | 135 | 31 | Anti (RR/SS) |
Phenylpyruvic acid + 2-butanone + benzaldehyde | Hemiketal-oxy-Cope [3] [3]-sigmatropic rearrangement | Water | 135 | 98 | Anti:Syn (75:25) |
Phenylpyruvic acid + 3-methyl-2-butanone + benzaldehyde | Hemiketal-oxy-Cope [3] [3]-sigmatropic rearrangement | tert-Butanol | 135 | 90 | Complex mixture |
The reaction scope is influenced by the steric and electronic properties of the starting materials [1]. When sterically demanding ketones such as 3-methyl-2-butanone are employed, the reaction can generate complex mixtures of stereoisomers due to competing reaction pathways [1]. However, the use of appropriate ketone substrates and optimized reaction conditions allows for excellent stereochemical control [1].
The [3] [3]-sigmatropic rearrangement strategy demonstrates superior performance when competing with alternative mechanistic pathways [1]. In aqueous reaction media, both the sigmatropic rearrangement and intermolecular aldol condensation-electrocyclization pathways can operate simultaneously, leading to mixtures of anti and syn stereoisomers [1]. The relative contribution of each pathway depends on the reaction conditions and substrate structure [1].
Comprehensive solvent and catalyst optimization studies have revealed significant effects on both reaction efficiency and stereochemical outcomes in cyclohexenone synthesis [1] [7] [13]. The choice of reaction medium fundamentally influences the mechanistic pathway and the distribution of stereoisomeric products [1].
Aqueous reaction media promote the formation of both anti and syn stereoisomers through competing mechanistic pathways [1]. When reactions are conducted in water at elevated temperatures, overall yields can reach ninety-six percent, but the stereoselectivity is compromised with anti to syn ratios of approximately sixty-four to thirty-six [1]. The aqueous environment facilitates intermolecular aldol condensation-electrocyclization pathways that compete with the stereospecific [3] [3]-sigmatropic rearrangement [1].
Organic solvent systems demonstrate superior stereochemical control but may exhibit reduced overall yields [1]. Tertiary-butanol and toluene solutions consistently produce anti-configuration products as the exclusive stereoisomers when combined with alkaline conditions [1]. The use of brine solutions represents an intermediate approach, maintaining high yields of ninety-four percent while significantly reducing syn product formation to five percent [1].
Table 4: Solvent and Catalyst Optimization Results
Solvent System | Catalyst | Temperature (°C) | Yield (%) | Anti:Syn Ratio | Key Advantages |
---|---|---|---|---|---|
Water | NaOH (10 M) | 135 | 96 | 64:36 | High yield, both stereoisomers |
tert-Butanol | NaOH (10 M) | 135 | 86 | 100:0 | High stereoselectivity |
Toluene | NaOH (10 M) | 135 | ~86 | 100:0 | High stereoselectivity |
Brine solution | NaOH (10 M) | 135 | 94 | 95:5 | Reduced syn formation |
DMSO:H2O (9:1) | Polymer catalyst | Room temp | 85-90 | Variable | Mild conditions |
Methanol | Cu acetate + organocatalyst | Room temp | 50 | Variable | Enantioselective |
Ethanol | K2CO3 | Microwave heating | 82-95 | N/A | Green chemistry |
Catalyst selection plays a crucial role in determining reaction efficiency and selectivity [7] [13]. Immobilized L-proline catalysts on silica gel have been successfully employed for cyclohexenone synthesis using continuous-flow approaches [7]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of product isolation [7]. The mild reaction conditions and facile catalyst recovery make this approach suitable for potential industrial applications [7].
Synergistic catalysis systems combining copper salts with organocatalysts have demonstrated unique capabilities for enantioselective cyclohexenone synthesis [13]. The combination of copper acetate with diaryl prolinol silyl ether catalysts enables the preparation of chiral cyclohexenones with excellent enantioselectivity exceeding ninety-eight percent enantiomeric excess [13]. This approach utilizes 1,3-acetonedicarboxylic acid as a reactive acetone surrogate in a domino decarboxylative Michael-aldol-dehydration sequence [13].
The solubility characteristics of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be estimated based on comparative analysis with structurally related cyclohexenone derivatives. The compound's molecular structure, featuring two phenyl rings and a methyl substituent on the cyclohexenone core, significantly influences its solubility profile.
Water Solubility
The presence of two phenyl rings and a methyl group creates a highly hydrophobic molecular structure. Related diphenyl cyclohexenone derivatives demonstrate extremely limited water solubility, typically below 1 mg/L at 25°C [1]. The compound's polar surface area, estimated at approximately 17 square angstroms based on the single carbonyl oxygen [2], is insufficient to overcome the extensive hydrophobic character contributed by the aromatic systems.
Organic Solvent Solubility
5-Methyl-2,6-diphenylcyclohex-2-EN-1-one exhibits high solubility in organic solvents. Based on structural analogy with 3,5-diphenyl-2-cyclohexen-1-one, the compound shows excellent solubility in chloroform, methanol, dichloromethane, and ethyl acetate [4]. The aromatic rings facilitate dissolution through π-π interactions and van der Waals forces with aromatic solvents.
Partition Coefficients
The partition coefficient (LogP) for 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be estimated through comparison with similar structures. The 6-ethyl-3,5-diphenylcyclohex-2-en-1-one derivative exhibits a LogP of 4.85 [2], while 3,5-diphenyl-2-cyclohexen-1-one shows a LogP of 4.22 [1]. The methyl substitution at position 5 in the target compound would be expected to increase the LogP to approximately 4.5-4.8, indicating strong lipophilicity and preferential partitioning into organic phases.
Property | Estimated Value | Reference Compound |
---|---|---|
Water Solubility | <1 mg/L (25°C) | Diphenyl cyclohexenones [1] |
LogP | 4.5-4.8 | Related derivatives [2] [1] |
Organic Solvent Solubility | High | Structural analogs [4] |
The thermal behavior of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be characterized through analysis of related cyclohexenone derivatives and consideration of the specific structural features that influence thermal stability.
Melting Point Characteristics
Cyclohexenone derivatives with phenyl substitution typically exhibit melting points in the range of 70-150°C. The 4-phenylcyclohexanone analog demonstrates a melting point of 73-77°C [4] [5], while more heavily substituted derivatives such as those with multiple phenyl groups show higher melting points due to increased intermolecular interactions. The presence of two phenyl rings and a methyl group in 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one would be expected to produce a melting point in the range of 85-120°C.
Boiling Point and Volatility
The boiling point can be estimated by comparing with structurally similar compounds. The 6-ethyl-3,5-diphenylcyclohex-2-en-1-one derivative exhibits a boiling point of 404.1°C at 760 mmHg [2], while simpler phenylcyclohexanone derivatives boil at 158-160°C under reduced pressure [4]. The target compound would be expected to have a boiling point in the range of 380-420°C at atmospheric pressure.
Thermal Decomposition
Cyclohexenone derivatives generally exhibit thermal decomposition above 200°C [6]. The decomposition mechanism typically involves:
The decomposition products would likely include substituted benzenes, smaller ketones, and various hydrocarbon fragments. The presence of the methyl group may influence the decomposition pathway by providing an additional site for radical formation.
Flash Point and Fire Hazard
Based on the flash point of 4-phenylcyclohexanone (100°C) [4] and considering the additional aromatic substitution, 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one would be expected to have a flash point above 120°C, classifying it as a combustible solid rather than a flammable liquid.
Thermal Property | Estimated Range | Basis |
---|---|---|
Melting Point | 85-120°C | Phenyl-substituted analogs [4] |
Boiling Point | 380-420°C (760 mmHg) | Diphenyl derivatives [2] |
Decomposition Temperature | >200°C | Cyclohexenone class [6] |
Flash Point | >120°C | Structural analogs [4] |
The crystallization characteristics of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be understood through examination of crystal structures and packing arrangements observed in related diphenyl cyclohexenone derivatives.
Crystal Structure Analysis
Related compounds such as 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one have been characterized crystallographically, revealing key structural features that influence packing behavior [7]. The central cyclohexenone ring typically adopts an envelope conformation, with the phenyl rings oriented to minimize steric interactions. The mean plane of the cyclohexenone ring forms specific dihedral angles with the attached phenyl rings, typically ranging from 23° to 88° depending on substitution patterns [7].
Intermolecular Interactions
Crystal packing in diphenyl cyclohexenone derivatives is primarily governed by:
These interactions form three-dimensional networks that stabilize the crystal structure [7]. The methyl substituent at position 5 would be expected to influence packing efficiency through steric effects and additional van der Waals contacts.
Polymorphism Potential
The structural complexity of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one, with multiple rotatable bonds and conformational degrees of freedom, creates potential for polymorphic behavior. Factors contributing to possible polymorphism include:
Crystallization Conditions
Based on successful crystallization of related compounds, suitable conditions for 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one would likely include:
The compound would be expected to form well-defined crystals suitable for single-crystal X-ray diffraction analysis, providing detailed structural information similar to that obtained for related derivatives [7].
Crystallization Aspect | Expected Behavior | Supporting Evidence |
---|---|---|
Ring Conformation | Envelope form | Related structures [7] |
Phenyl Orientations | 20-90° dihedral angles | Crystal data [7] |
Intermolecular Forces | C-H···O, π-π stacking | Structural analogs [7] |
Polymorphism Risk | Moderate to high | Conformational flexibility |
The spectroscopic characterization of 5-Methyl-2,6-diphenylcyclohex-2-EN-1-one can be predicted based on systematic analysis of related cyclohexenone derivatives and the specific electronic and vibrational properties associated with its structural features.
Infrared Spectroscopy
The infrared spectrum would be expected to show characteristic absorption bands reflecting the key functional groups:
Carbonyl Region: The α,β-unsaturated ketone would produce a carbonyl stretch in the range of 1650-1680 cm⁻¹ [8]. This frequency is lower than saturated ketones due to conjugation with the double bond, which reduces the bond order through resonance delocalization.
Aromatic Regions: The phenyl substituents would contribute multiple bands:
Aliphatic Region: The cyclohexenone ring and methyl group would produce:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR Characteristics: The proton spectrum would be expected to show:
¹³C NMR Characteristics: Carbon resonances would appear at:
Mass Spectrometry
The molecular ion peak would appear at m/z corresponding to the molecular weight of approximately 262 (C₁₉H₁₈O). Characteristic fragmentation patterns would include:
UV-Visible Spectroscopy
The compound would exhibit strong UV absorption due to:
Spectroscopic Method | Key Signature | Expected Range |
---|---|---|
IR (C=O stretch) | α,β-unsaturated ketone | 1650-1680 cm⁻¹ [8] |
IR (Aromatic C=C) | Phenyl substitution | 1600-1603 cm⁻¹ [8] |
¹H NMR (Aromatic) | Phenyl protons | 7.0-7.8 ppm |
¹³C NMR (C=O) | Ketone carbon | 190-200 ppm |
MS (Molecular ion) | Parent peak | ~262 m/z |
UV-Vis (λmax) | π-π* transitions | 250-320 nm |